Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate
Description
Properties
IUPAC Name |
methyl 2-[4-(4-thiophen-2-ylpyrimidin-2-yl)phenoxy]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-12(18(21)22-2)23-14-7-5-13(6-8-14)17-19-10-9-15(20-17)16-4-3-11-24-16/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXBMQWSOGAWBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)C2=NC=CC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188061 | |
| Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477856-51-2 | |
| Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477856-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-[4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate typically involves the reaction of 4-(2-thienyl)-2-pyrimidinyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and aromatic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
The compound belongs to a broader class of phenoxypropanoate esters, which are widely utilized in herbicides and pharmaceuticals. Below is a detailed comparison with key analogs:
Structural Comparison
Key Structural Insights :
- Heterocyclic Core: The target compound uses a pyrimidine-thiophene system, whereas haloxyfop-methyl and quizalofop-P-ethyl rely on pyridine and quinoxaline cores, respectively. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to chlorinated or fluorinated analogs .
- The thienyl group in the target compound offers a balance of lipophilicity and biodegradability .
- Stereochemistry : Quizalofop-P-ethyl’s R-configuration is critical for herbicidal efficacy, while the target compound’s structure lacks stereochemical specification, suggesting it may be a racemic mixture .
Physicochemical Properties
- Solubility : The thienyl group’s moderate polarity may improve aqueous solubility compared to highly halogenated analogs like haloxyfop-methyl.
- Hydrogen Bonding: and highlight that phenoxypropanoates often form C–H···O hydrogen bonds in crystal lattices. The thienyl group’s sulfur atom could introduce additional weak interactions (e.g., S···π), influencing solid-state stability .
- Bioactivity : While bezafibrate () reduces cholesterol by 20–25%, the target compound’s pyrimidine-thiophene system may target different pathways, such as enzyme inhibition in weeds or lipid metabolism .
Biological Activity
Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its synthesis, biological mechanisms, and relevant research findings.
The synthesis of this compound typically involves the reaction of 4-(2-thienyl)-2-pyrimidinyl)phenol with methyl 2-bromopropanoate under basic conditions. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures, often in the presence of potassium carbonate as a base.
Antimicrobial Properties
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial activity. A study assessed various thieno[2,3-d]pyrimidin-4-ones for their antibacterial effects against Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus. The results showed that these compounds had notable antibacterial activity, suggesting that similar derivatives may also possess such properties .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 10 µg/mL |
| Compound B | S. aureus | 5 µg/mL |
| Methyl 2-{...} | M. tuberculosis | TBD |
Anticancer Activity
The anticancer potential of this compound has been explored in vitro. Studies have indicated that thienopyrimidine derivatives can inhibit cancer cell proliferation by targeting specific pathways associated with cell growth and apoptosis. The mechanism often involves the modulation of enzyme activities or receptor interactions that are critical for tumor growth .
Case Study: Inhibition of Cancer Cell Lines
In a comparative study, various thienopyrimidine compounds were tested against different cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The results demonstrated that certain derivatives significantly reduced cell viability at concentrations as low as 25 µM, indicating promising anticancer activity.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. This interaction may lead to the modulation of signaling pathways involved in cell division and apoptosis. For instance, it may inhibit enzymes critical for DNA replication or interfere with the function of growth factor receptors .
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
Table 2: Comparison of Biological Activities
| Compound Name | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Methyl 2-{...} | Moderate | High |
| Methyl 2-{4-[4-(2-furyl)-2-pyrimidinyl]} | Low | Moderate |
| Methyl 2-{...} | High | High |
Q & A
Q. What are the key structural features of Methyl 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoate, and how do they influence its reactivity?
The compound contains a pyrimidinyl ring substituted with a thienyl group, connected via a phenoxy-propanoate ester backbone. The thienyl group introduces electron-rich sulfur atoms, which may enhance π-π stacking interactions, while the pyrimidine core offers hydrogen-bonding sites. The ester group provides hydrolytic lability, critical for prodrug activation or environmental degradation .
Q. What is a standard synthetic route for preparing this compound?
A representative method involves coupling 4-(4-(2-thienyl)-2-pyrimidinyl)phenol with methyl 2-chloropropanoate in dimethylformamide (DMF) using K₂CO₃ as a base at 100°C for 10 hours. The product is isolated via ethyl acetate extraction, dried with Na₂SO₄, and purified by silica gel chromatography (petroleum ether/ethyl acetate, 4:1) . This method mirrors protocols for analogous herbicidal esters .
Q. How can researchers confirm the purity and identity of this compound post-synthesis?
High-performance liquid chromatography (HPLC) with retention time comparison (e.g., 0.90 minutes under specific gradient conditions) and liquid chromatography-mass spectrometry (LCMS) for molecular ion detection (e.g., [M+H₂O]+ at m/z 450) are standard. Nuclear magnetic resonance (NMR) spectroscopy validates structural motifs, such as thienyl proton signals (δ 6.8–7.2 ppm) and ester carbonyl peaks (δ 170–175 ppm) .
Advanced Research Questions
Q. What strategies optimize the synthesis yield of this compound under scalable conditions?
Advanced optimization includes:
- Replacing DMF with polar aprotic solvents like acetonitrile to reduce toxicity.
- Employing microwave-assisted synthesis to reduce reaction time (e.g., 2 hours at 120°C).
- Using tert-butyl esters as intermediates to improve stability during purification, followed by transesterification .
- Catalytic methods (e.g., Pd/C or organocatalysts) to enhance coupling efficiency .
Q. How does the substitution pattern on the pyrimidine ring affect the compound’s bioactivity?
Structure-activity relationship (SAR) studies on analogous herbicides (e.g., haloxyfop-methyl) show that electron-withdrawing groups (e.g., Cl, CF₃) on the pyrimidine ring enhance herbicidal potency by increasing target enzyme (acetyl-CoA carboxylase) inhibition. The 2-thienyl group may improve membrane permeability due to its lipophilicity . Computational docking studies (e.g., AutoDock Vina) can model interactions with enzyme active sites .
Q. What analytical challenges arise in detecting degradation products of this compound in environmental samples?
Hydrolysis of the ester group generates 2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}propanoic acid, detectable via LCMS (m/z 336 [M-H]⁻). Advanced techniques like high-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isobaric metabolites. Solid-phase extraction (SPE) with C18 cartridges pre-concentrates trace analytes in water or soil .
Q. How can computational modeling predict the compound’s metabolic fate in biological systems?
Density functional theory (DFT) calculates hydrolysis activation energies, while pharmacokinetic tools (e.g., SwissADME) predict cytochrome P450-mediated oxidation sites. Molecular dynamics simulations model interactions with detoxification enzymes like glutathione S-transferases .
Q. What spectroscopic methods resolve data contradictions in crystallographic vs. solution-state structures?
X-ray crystallography confirms solid-state conformation, but solution NMR may reveal dynamic equilibria (e.g., ester rotamers). Variable-temperature NMR and NOESY experiments clarify conformational flexibility, while IR spectroscopy identifies hydrogen-bonding patterns in different solvents .
Methodological Guidelines
Q. What safety protocols are critical when handling this compound in the lab?
- Use engineering controls (fume hoods) to avoid inhalation.
- Monitor airborne concentrations with real-time sensors (e.g., PID detectors).
- Wear nitrile gloves and safety goggles; avoid skin contact due to potential irritancy .
- Store in amber glass under inert gas (N₂/Ar) to prevent ester hydrolysis .
Q. How should researchers design stability studies for this compound under varying pH conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
